1-(3-Chlorophenyl)-N-methylethanamine hydrochloride
Description
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is a substituted phenethylamine derivative characterized by a 3-chlorophenyl group attached to an ethanamine backbone, with a methyl group substituting one hydrogen on the amine nitrogen. This compound is structurally related to psychoactive amines and antidepressants, sharing features with bupropion hydrochloride (a norepinephrine-dopamine reuptake inhibitor) . Its molecular formula is C₉H₁₃Cl₂N, with a molecular weight of 218.12 g/mol.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINQBPMFWXNSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation :
3-Chloroacetophenone reacts with methylamine in a polar aprotic solvent (e.g., methanol or ethanol) to form the corresponding imine. Acidic or basic catalysts, such as acetic acid or molecular sieves, accelerate this step.Optimal conditions include reflux at 60–80°C for 12–24 hours.
-
Reduction to Amine :
The imine intermediate is reduced using agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBHCN) . STAB is preferred due to its selectivity and mild reaction conditions.Yields range from 65% to 86% depending on solvent choice (e.g., dichloroethane or tetrahydrofuran).
-
Hydrochloride Salt Formation :
The free base is treated with hydrochloric acid in a non-aqueous solvent (e.g., acetone) to precipitate the hydrochloride salt.
Table 1: Optimization of Reductive Amination Parameters
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Reducing Agent | NaBH(OAc) | 82 | |
| Solvent | Dichloroethane | 78 | |
| Temperature | 25°C | 86 | |
| Reaction Time | 18–24 hours | 75 |
Catalytic Hydrogenation with Transition Metal Catalysts
Recent advances employ cobalt- and iron-based catalysts for reductive amination under hydrogen atmospheres, offering a greener alternative to traditional methods.
Cobalt-Catalyzed Synthesis
A nanostructured cobalt catalyst supported on nitrogen-doped silicon carbide (Co/N-SiC) enables efficient amination at mild conditions (50°C, 10 bar H):
Key Advantages :
Iron-Catalyzed Protocol
An iron catalyst (Fe/(N)SiC) operates at higher pressures (6.5 MPa H) and temperatures (140°C), achieving 72% yield. This method is scalable and reusable for industrial applications.
Nucleophilic Substitution Routes
Alternative pathways involve alkylation of methylamine with 3-chlorophenethyl derivatives. While less common, this method is viable for large-scale production.
Stepwise Alkylation
-
Synthesis of 3-Chlorophenethyl Chloride :
3-Chlorophenethyl alcohol is treated with thionyl chloride (SOCl) in chloroform to form the corresponding chloride. -
Reaction with Methylamine :
The chloride reacts with methylamine in dimethylbenzene under reflux, followed by HCl treatment to isolate the hydrochloride salt.Yields are moderate (62–65%) due to competing elimination reactions.
Table 2: Comparison of Nucleophilic Substitution vs. Reductive Amination
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 82–86 | 98–99 | High |
| Nucleophilic Substitution | 62–65 | 90–92 | Moderate |
Electrochemical Reductive Amination
Emerging techniques utilize electrocatalytic methods to reduce imines under ambient conditions. A palladium/carbon (Pd/C) cathode facilitates the reaction in aqueous ammonia, achieving 67% yield. This approach minimizes solvent waste and energy consumption.
Industrial-Scale Production Insights
Industrial protocols prioritize cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is investigated for its interactions with neurotransmitter receptors, such as serotonin and dopamine receptors.
Biological Studies: It is used in research to understand its effects on cellular signaling pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release.
Signaling Pathways: It affects intracellular signaling pathways, leading to changes in cellular responses and functions.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.
Comparison with Similar Compounds
Key Observations :
- Chain Length and Functional Groups : The ethanamine backbone in the target compound provides flexibility compared to the rigid cyclopropane in Aptiganel or the ketone in bupropion . Longer chains (e.g., propane in ) may alter metabolic stability.
- Chirality : The (1S)-propan-1-amine derivative () highlights stereochemical influences on receptor binding, a factor absent in the achiral target compound.
- Lipophilicity : The 3-chlorophenyl group increases lipophilicity across all analogs, but substituents like tert-butyl (bupropion) or cyclopropane (Aptiganel) further modulate pharmacokinetics .
Metabolic Pathways
- Bupropion Degradation : Oxidative metabolism generates hydroxy and ketone derivatives (), whereas the target compound’s lack of a ketone group may favor alternative pathways like conjugation .
Biological Activity
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride, commonly referred to as a chiral amine compound, has garnered attention for its potential biological activities. This compound features a chlorophenyl group linked to an ethylamine backbone, which enhances its pharmacological properties and interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride can be represented as follows:
The hydrochloride salt form improves the compound's stability and solubility in aqueous solutions, making it suitable for various pharmaceutical applications.
The biological activity of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate serotonin and norepinephrine pathways, which are critical for mood regulation. Such interactions suggest its potential efficacy in treating mood disorders such as depression and anxiety.
Key Mechanisms:
- Serotonin Receptor Interaction : The compound may enhance serotonin signaling, contributing to its antidepressant effects.
- Norepinephrine Modulation : By influencing norepinephrine levels, it may help alleviate symptoms of anxiety.
Biological Activity Overview
Research has demonstrated various biological activities associated with 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride:
| Activity | Description |
|---|---|
| Antidepressant | Potentially effective in alleviating symptoms of depression through serotonin modulation. |
| Anxiolytic | May reduce anxiety by influencing norepinephrine pathways. |
| Neurotransmitter Interaction | Engages with serotonin and norepinephrine receptors, impacting mood regulation. |
Case Studies and Research Findings
Several studies have explored the pharmacological properties of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride:
- Antidepressant Efficacy :
- Anxiolytic Properties :
Comparative Analysis with Similar Compounds
The biological activity of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride can be compared with structurally similar compounds to understand its unique pharmacological profile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-1-(3-Chlorophenyl)ethanamine | Stereoisomer with opposite chirality | Potentially different pharmacological effects |
| 4-Chloroamphetamine | Chlorinated phenethylamine | Known stimulant properties |
| 3-Chloro-N,N-dimethylphenethylamine | Dimethylated amine structure | Increased lipophilicity may alter CNS activity |
This comparative analysis underscores the distinct biological activities that arise from subtle structural differences among related compounds.
Q & A
Q. How can in vivo neuropharmacological effects be systematically evaluated?
- Methodological Answer :
- Rodent Models : Assess locomotor activity (open-field test) and anxiety (elevated plus maze) at 10–30 mg/kg IP. Compare to positive controls (e.g., ketamine for NMDA modulation) .
- Microdialysis : Measure extracellular dopamine in the striatum post-administration using HPLC-ECD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
